2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid
Overview
Description
Scientific Research Applications
Antibacterial Activity
A study conducted by Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids and found one compound demonstrating in vitro antibacterial activity (Toja et al., 1986).
Synthesis of Pyrrolopyridine Derivatives
Bencková and Krutošíková (1997) synthesized 1H-Pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acid and its derivatives, exploring the potential of pyrrolopyridine compounds in various chemical contexts (Bencková & Krutošíková, 1997).
Pharmaceutical Intermediate Synthesis
Wang et al. (2006) described a practical synthesis of a pharmaceutical intermediate, 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, demonstrating the compound's relevance in pharmaceutical manufacturing (Wang et al., 2006).
Xanthine Oxidase Inhibitory Analysis
Schneller et al. (1978) synthesized and analyzed the xanthine oxidase inhibitory properties of 1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione (3,7-dideazaxanthine) and its derivatives, contributing to the understanding of enzyme inhibition mechanisms (Schneller et al., 1978).
Crystal Structure and DFT Studies
The crystal structure and computational study of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs were explored by Shen et al. (2012), highlighting the compound's structural properties and potential applications in computational chemistry (Shen et al., 2012).
Cascade Reaction Synthesis
Yin et al. (2013) developed a Lewis acid-promoted cascade reaction involving pyrrolopyridine derivatives, illustrating an efficient method for synthesizing complex chemical structures (Yin et al., 2013).
properties
IUPAC Name |
2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-4-8-6(10-5)2-3-7(11-8)9(12)13/h2-4,10H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFMEZOUSANEOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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